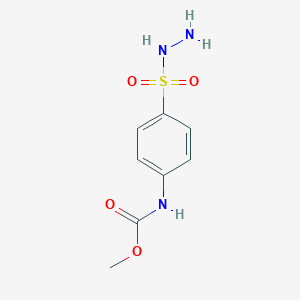
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI), also known as MCHA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a hydrazide derivative of benzenesulfonic acid and is used in the synthesis of various drugs. MCHA has been found to have several biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The mechanism of action of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins involved in cellular processes. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
生化学的および生理学的効果
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) that can cause cellular damage. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
The advantages of using Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) in lab experiments include its low toxicity, high solubility in water, and ability to inhibit the activity of specific enzymes and proteins. However, Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has some limitations, including its instability in acidic conditions and its potential to form reactive intermediates that can cause cellular damage.
将来の方向性
There are several future directions for research on Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI). One area of interest is the development of new drugs based on the structure of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) that have improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI). Finally, there is a need for further studies to determine the safety and efficacy of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) in animal models and human clinical trials.
合成法
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) can be synthesized through the reaction of benzenesulfonyl chloride with ethyl carbazate, followed by the reaction of the resulting product with methyl chloroformate. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate. The synthesis of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been extensively studied for its potential use in the development of new drugs. It has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
特性
CAS番号 |
1879-26-1 |
|---|---|
製品名 |
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) |
分子式 |
C8H11N3O4S |
分子量 |
245.26 g/mol |
IUPAC名 |
methyl N-[4-(hydrazinesulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C8H11N3O4S/c1-15-8(12)10-6-2-4-7(5-3-6)16(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) |
InChIキー |
VCGUPTZENRKNQV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
正規SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



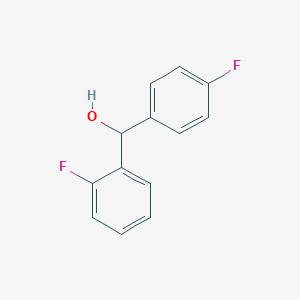

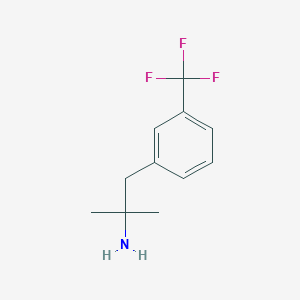
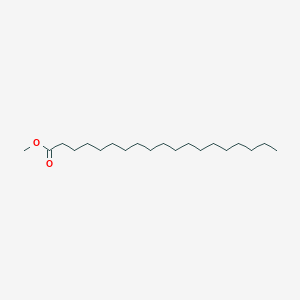
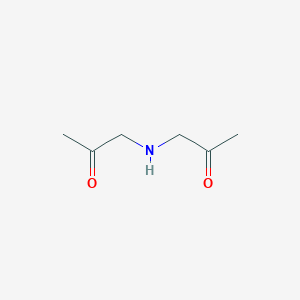
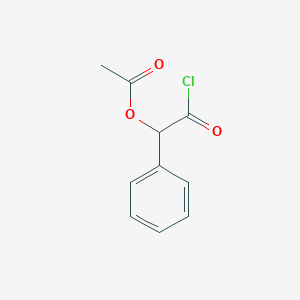
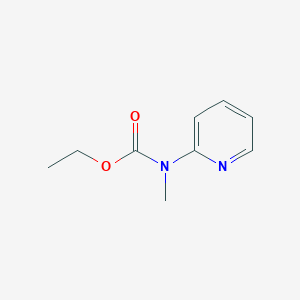
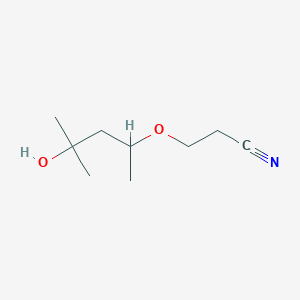
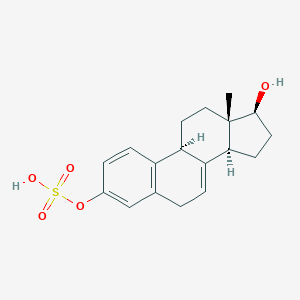
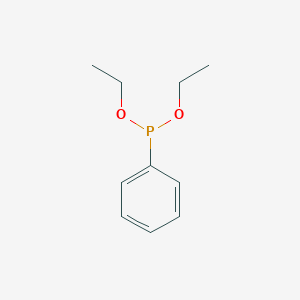
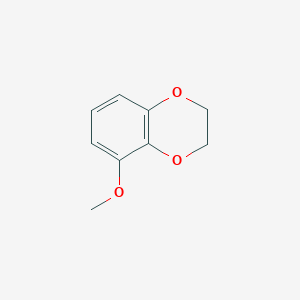
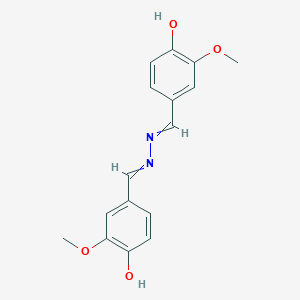
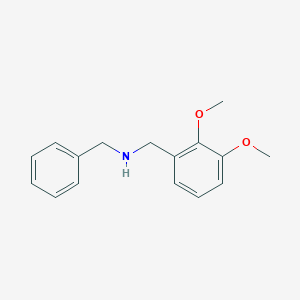
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)